molecular formula C16H23NO4 B13939371 N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide CAS No. 63887-14-9

N-Cyclohexyl-o-(2,3-dihydroxy)propoxybenzamide

Cat. No.: B13939371
CAS No.: 63887-14-9
M. Wt: 293.36 g/mol
InChI Key: COMXLJMCXIJWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

63887-14-9

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-cyclohexyl-2-(2,3-dihydroxypropoxy)benzamide

InChI

InChI=1S/C16H23NO4/c18-10-13(19)11-21-15-9-5-4-8-14(15)16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12-13,18-19H,1-3,6-7,10-11H2,(H,17,20)

InChI Key

COMXLJMCXIJWOR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide typically involves the reaction of o-(2,3-dihydroxypropoxy)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-o-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dihydroxypropoxy side chain and the cyclohexyl group play crucial roles in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues: Dihydroxybenzoic Acid Derivatives

The hydroxyl group positions on the benzene ring critically influence biological activity. For example:

  • 2,4-Dihydroxybenzoic acid derivatives resemble salicylic acid in spatial orientation, favoring interactions with metabolic enzymes like glucose-6-phosphatase (G-6-pase) .
  • 2,5-Dihydroxybenzoic acid derivatives show distinct spectroscopic and binding properties, reducing their efficacy in glucose metabolism modulation .
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Compound Hydroxyl Positions Key Functional Groups Primary Mechanism of Action Therapeutic Application
Salicylic acid 2-hydroxy Free carboxylic acid Cyclooxygenase inhibition Anti-inflammatory, analgesic
2,4-Dihydroxybenzoic acid 2,4-dihydroxy Variable substituents Hepatic glucose regulation Metabolic disorders

Anti-Diabetic Compounds: Efficacy and Mechanisms

ABG-001 vs. Metformin
  • ABG-001 :

  • Metformin :

    • Primarily inhibits hepatic gluconeogenesis via AMPK activation.
Table 2: Anti-Diabetic Effects of ABG-001 vs. Metformin in STZ-Induced Mice
Parameter ABG-001 (20 mg/kg) Metformin (140 mg/kg)
Fasting glucose reduction 35% 40%
AUC (OGTT) reduction 30% 35%
Plasma insulin increase 2.5-fold 1.8-fold
ABG-001 vs. Thiazolidinediones (TZDs)
  • TZDs (e.g., rosiglitazone):
  • ABG-001 :

Neuroprotective Compounds: Cross-Talk with Insulin Signaling

ABG-001 shares mechanistic overlap with AD therapeutics:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.